8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-3-31-19-6-4-5-15-13-17(23(28)32-21(15)19)22(27)24-16-9-7-14(8-10-16)18-11-12-20(26-25-18)33(2,29)30/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFNDGALROSZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H22N4O4S
- Molecular Weight : 426.50 g/mol
- CAS Number : [To be assigned]
The compound features a chromene core substituted with an ethoxy group and a pyridazinyl moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism involves upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to increased caspase-3 activity .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
- Anti-inflammatory Effects : The presence of the methylsulfonyl group may contribute to anti-inflammatory effects, although further studies are needed to elucidate this pathway.
Anticancer Activity
The following table summarizes the inhibitory concentration (IC50) values for different cancer cell lines treated with the compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.03 | Induction of apoptosis |
| MCF-7 | 7.20 | Cell cycle arrest in G2-M phase |
| Caco-2 | 10.50 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy against various bacteria is summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Enterococcus faecalis | 125 |
| Escherichia coli | 250 |
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 cells, revealing significant induction of apoptosis characterized by increased annexin V-FITC positivity from 1.75% to 13.76% after treatment .
- Antibacterial Efficacy : Another study assessed the compound's antibacterial activity against MRSA strains, demonstrating a MIC value comparable to standard antibiotics like ciprofloxacin .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Features
Mechanistic and Pharmacokinetic Implications
- COX-2 Binding : The methylsulfonyl group in all three compounds likely interacts with COX-2’s hydrophobic secondary pocket, a critical determinant of selectivity over COX-1 . The coumarin scaffold in the target compound may introduce π-π stacking or polar interactions absent in imidazothiazoles.
- However, the pyridazine moiety may improve aqueous solubility relative to purely aromatic systems.
- Metabolic Stability : Piperidine derivatives (e.g., ) often exhibit improved metabolic stability due to saturation of the heterocycle, whereas the coumarin scaffold may be prone to oxidative metabolism.
Research Findings and Hypothetical Insights
- Substituent Sensitivity: The COX-2 inhibitory activity of imidazothiazoles is highly sensitive to C-5 substituents, with bulkier groups (e.g., dimethylamino) improving potency . For the target compound, the ethoxy and pyridazine groups may similarly modulate enzyme affinity.
- Scaffold Flexibility : The patent data underscore the versatility of methylsulfonyl-containing scaffolds in drug design, though activity depends on core structure. The coumarin-pyridazine hybrid in the target compound may offer unique binding kinetics or off-target effects compared to imidazothiazoles or piperidines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
